This compound can be classified as:
The synthesis of N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide typically involves several key steps:
The molecular formula of N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is with a molecular weight of approximately . The structure features:
The InChI key for this compound is QCGBDRHNAIFEMH-UHFFFAOYSA-N
, which aids in identifying its unique chemical structure in databases. The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide can undergo several chemical transformations:
The mechanism of action for N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide involves interactions with specific biological targets such as enzymes or receptors. The unique structure allows it to modulate enzyme activity or receptor binding effectively.
Research indicates that compounds with similar structures may exhibit anti-cancer or anti-inflammatory properties due to their ability to interfere with cellular signaling pathways.
N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide has potential applications in:
Further research into this compound could explore its efficacy in clinical settings and its mechanism of action at a molecular level. The development of derivatives may also enhance its pharmacological profile.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7